molecular formula C6H13ClN4O B2518349 5-(2-Aminoethyl)-N,N-dimethyl-1,2,4-oxadiazol-3-amine;hydrochloride CAS No. 2413905-11-8

5-(2-Aminoethyl)-N,N-dimethyl-1,2,4-oxadiazol-3-amine;hydrochloride

Cat. No.: B2518349
CAS No.: 2413905-11-8
M. Wt: 192.65
InChI Key: AKBDWBZVAVSHEJ-UHFFFAOYSA-N
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Description

5-(2-Aminoethyl)-N,N-dimethyl-1,2,4-oxadiazol-3-amine;hydrochloride is a chemical compound that has garnered interest in various scientific fields due to its unique structure and potential applications. This compound features an oxadiazole ring, which is known for its stability and versatility in chemical reactions.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-(2-Aminoethyl)-N,N-dimethyl-1,2,4-oxadiazol-3-amine;hydrochloride typically involves the cyclization of appropriate precursors under controlled conditions One common method involves the reaction of N,N-dimethylhydrazine with ethyl chloroacetate to form an intermediate, which then undergoes cyclization with the addition of a nitrile group to form the oxadiazole ring

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale, utilizing continuous flow reactors to ensure consistent quality and yield. The reaction conditions are optimized to maximize efficiency and minimize by-products.

Chemical Reactions Analysis

Types of Reactions

5-(2-Aminoethyl)-N,N-dimethyl-1,2,4-oxadiazol-3-amine;hydrochloride undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides.

    Reduction: Reduction reactions can lead to the formation of amines and other reduced derivatives.

    Substitution: The compound can participate in nucleophilic substitution reactions, where the amino group can be replaced by other functional groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are often used.

    Substitution: Reagents like alkyl halides and acyl chlorides are used under basic or acidic conditions to facilitate substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxides, while reduction can produce various amines.

Scientific Research Applications

5-(2-Aminoethyl)-N,N-dimethyl-1,2,4-oxadiazol-3-amine;hydrochloride has several scientific research applications:

    Chemistry: Used as a building block for synthesizing more complex molecules.

    Biology: Investigated for its potential as a biochemical probe due to its ability to interact with biological macromolecules.

    Medicine: Explored for its potential therapeutic properties, including antimicrobial and anticancer activities.

    Industry: Utilized in the development of new materials and as a catalyst in various chemical processes.

Mechanism of Action

The mechanism of action of 5-(2-Aminoethyl)-N,N-dimethyl-1,2,4-oxadiazol-3-amine;hydrochloride involves its interaction with specific molecular targets. The compound can bind to enzymes and receptors, modulating their activity. The oxadiazole ring plays a crucial role in stabilizing the compound and facilitating its interaction with biological targets.

Comparison with Similar Compounds

Similar Compounds

    2-Phenethylamines: These compounds share a similar structural motif and are known for their biological activity.

    Indole Derivatives: Indole-based compounds have diverse biological activities and are structurally similar due to the presence of a heterocyclic ring.

Uniqueness

5-(2-Aminoethyl)-N,N-dimethyl-1,2,4-oxadiazol-3-amine;hydrochloride is unique due to its specific oxadiazole ring structure, which imparts stability and versatility in chemical reactions. This makes it a valuable compound for various scientific and industrial applications.

Properties

IUPAC Name

5-(2-aminoethyl)-N,N-dimethyl-1,2,4-oxadiazol-3-amine;hydrochloride
Details Computed by Lexichem TK 2.7.0 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H12N4O.ClH/c1-10(2)6-8-5(3-4-7)11-9-6;/h3-4,7H2,1-2H3;1H
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DVGGPFYDHSPSSX-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(C)C1=NOC(=N1)CCN.Cl
Details Computed by OEChem 2.3.0 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H13ClN4O
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

192.65 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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